molecular formula C10H8ClNO2S B1459071 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol CAS No. 1188175-15-6

4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol

Cat. No.: B1459071
CAS No.: 1188175-15-6
M. Wt: 241.69 g/mol
InChI Key: FFPQQUPRJOENDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol involves several steps. The thiazole ring is an important heterocycle in the world of chemistry . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Molecular Structure Analysis

The empirical formula of this compound is C10H8ClNO2S . Its molecular weight is 241.69 . The compound has a planar structure, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives, such as this compound, have been found to have several biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder. It has a melting point of 150-154 °C, and it is soluble in organic solvents such as chloroform, dichloromethane, and acetonitrile.

Safety and Hazards

The safety information for 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. . The signal word is “Danger” and the hazard statements are H302 - H318 .

Future Directions

The future directions for research on 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol could involve further exploration of its biological activities and potential applications in medicine. Given its diverse biological activities, it could be a promising candidate for the development of new drugs .

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPQQUPRJOENDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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